molecular formula C19H28N2O2S B7593605 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide

Cat. No. B7593605
M. Wt: 348.5 g/mol
InChI Key: LJFNYEUIZNRLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it activates the GABA(A) receptor, leading to an increase in inhibitory neurotransmission in the brain.

Mechanism of Action

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide activates the GABA(A) receptor, leading to an increase in inhibitory neurotransmission in the brain. The GABA(A) receptor is a ligand-gated ion channel that is permeable to chloride ions. When 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide binds to the GABA(A) receptor, it causes the channel to open, allowing chloride ions to enter the cell. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
Biochemical and Physiological Effects:
3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has been shown to have a variety of biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a decrease in neuronal excitability. 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has also been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide also has several limitations, including its short half-life and its potential for inducing tolerance and dependence.

Future Directions

There are several future directions for research on 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide, including the development of more selective GABA(A) receptor agonists, the investigation of the role of 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide in other neurological disorders, and the development of novel drug delivery systems to improve the pharmacokinetics of 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide. Additionally, the potential for 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide to induce tolerance and dependence should be further investigated, and alternative treatment strategies should be explored.

Synthesis Methods

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide can be synthesized using a variety of methods, including the reaction of 3-piperidin-3-ylpropanoic acid with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine. Alternatively, 3-piperidin-3-ylpropanoic acid can be reacted with thiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide.

Scientific Research Applications

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and epilepsy. 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide may be useful in the treatment of anxiety and depression in humans. 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide has also been shown to have anticonvulsant effects in animal models, and it has been suggested that 3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide may be useful in the treatment of epilepsy.

properties

IUPAC Name

3-[1-(1-thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c20-17(22)9-8-15-6-4-12-21(14-15)18(23)19(10-2-1-3-11-19)16-7-5-13-24-16/h5,7,13,15H,1-4,6,8-12,14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFNYEUIZNRLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)C(=O)N3CCCC(C3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide

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